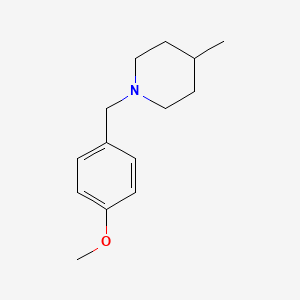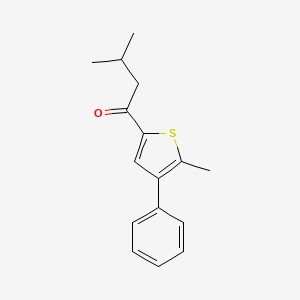
3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one is an organic compound with the molecular formula C16H20OS It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Alkylation: The thiophene ring is then alkylated using an appropriate alkyl halide in the presence of a strong base.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2-Acetylthiophene: A related compound with a similar structure.
3-Methylthiophene: Another member of the thiophene family with a methyl group.
Uniqueness
3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
538328-48-2 |
|---|---|
Fórmula molecular |
C16H18OS |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
3-methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one |
InChI |
InChI=1S/C16H18OS/c1-11(2)9-15(17)16-10-14(12(3)18-16)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
Clave InChI |
CLZHHXRFVVDYGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)CC(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



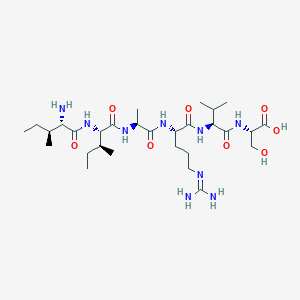
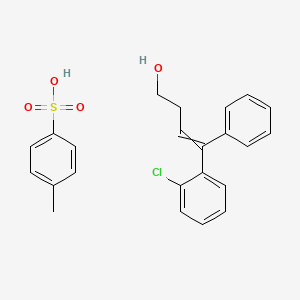
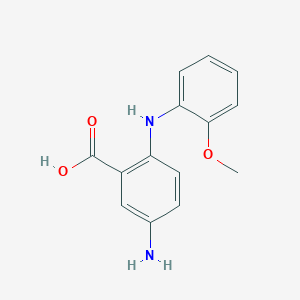
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
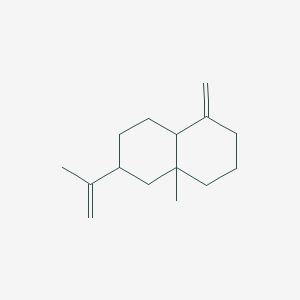
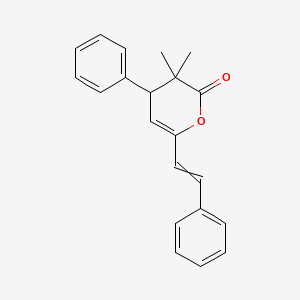



![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)

![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
